molecular formula C14H15F2NO4 B2855121 rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylicacid,trans CAS No. 2108676-11-3

rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylicacid,trans

Cat. No.: B2855121
CAS No.: 2108676-11-3
M. Wt: 299.274
InChI Key: GNPZPRAMGBOIEV-GHMZBOCLSA-N
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Description

rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylicacid,trans is a chiral compound with significant relevance in organic chemistry. The presence of the difluoromethyl group and the pyrrolidine ring structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylicacid,trans typically involves multiple steps, starting from readily available precursorsThis can be achieved using reagents such as difluoromethyl iodide or difluoromethyl sulfone under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylicacid,trans can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylicacid,trans has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylicacid,trans involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrrolidine ring structure also plays a crucial role in its overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-4-(trifluoromethyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
  • (3S,4S)-4-(methyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

Uniqueness

The presence of the difluoromethyl group in rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylicacid,trans distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable subject for further research .

Properties

IUPAC Name

(3S,4S)-4-(difluoromethyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2NO4/c15-12(16)10-6-17(7-11(10)13(18)19)14(20)21-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,18,19)/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPZPRAMGBOIEV-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2108676-11-3
Record name rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylic acid
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